6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Medicinal Chemistry Late-Stage Functionalization Kinase Inhibitor Synthesis

6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 6288-99-9, MW 246.65 g/mol) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a privileged scaffold in kinase inhibitor drug discovery. The compound features a chlorine atom at the 6-position and a phenyl group at the 1-position of the fused pyrazolo-pyrimidinone core.

Molecular Formula C11H7ClN4O
Molecular Weight 246.65 g/mol
CAS No. 6288-99-9
Cat. No. B1493667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS6288-99-9
Molecular FormulaC11H7ClN4O
Molecular Weight246.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)Cl
InChIInChI=1S/C11H7ClN4O/c12-11-14-9-8(10(17)15-11)6-13-16(9)7-4-2-1-3-5-7/h1-6H,(H,14,15,17)
InChIKeyGMXPVUMJGVSVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 6288-99-9): What Procurement Teams Need to Know


6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 6288-99-9, MW 246.65 g/mol) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a chlorine atom at the 6-position and a phenyl group at the 1-position of the fused pyrazolo-pyrimidinone core [2]. Unlike many in-class analogs that bear elaborate 6-substituents (e.g., benzyl, anilino, or alkylamino groups), this compound retains a synthetically versatile chlorine at C6, making it a key intermediate for late-stage diversification in medicinal chemistry programs [3]. It is catalogued across multiple reputable chemical suppliers (e.g., Fujifilm Wako, Enamine) at purities typically ≥95%, and is cited in 17 patent families, predominantly as a building block in kinase-targeted therapeutic invention [4].

Why 6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Swapped for Just Any Pyrazolo-Pyrimidinone


Within the pyrazolo[3,4-d]pyrimidin-4-one class, the nature of the 6-position substituent is the primary determinant of both target engagement and synthetic tractability [1]. Analogs bearing 6-alkyl, 6-aryl, or 6-amino groups exhibit divergent CDK inhibitory profiles and antiproliferative potencies spanning over two orders of magnitude (IC50 values from low nanomolar to >10 μM) [2]. Critically, the 6-chloro derivative is not an endpoint bioactive molecule but rather the penultimate intermediate en route to these diversified analogs. Substituting a 6-methyl or 6-benzyl analog for the 6-chloro compound in a synthetic sequence would eliminate the nucleophilic aromatic substitution (SNAr) handle required for installing custom amine, thiol, or alcohol pharmacophores. Procurement of the 6-chloro precursor is therefore non-negotiable for research programs that rely on this specific late-stage functionalization strategy [3]. The evidence below quantifies the structural and functional consequences of this differentiation.

Quantitative Differentiation Evidence: 6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vs. Closest Analogs


Synthetic Versatility: 6-Chloro as a Superior Leaving Group for SNAr Diversification vs. 6-Methyl or 6-Unsubstituted Analogs

The 6-chloro substituent serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amine, alcohol, and thiol nucleophiles at the C6 position under mild conditions [1]. In contrast, the 6-methyl analog (e.g., 6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one) and the 6-unsubstituted analog (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) lack a displaceable leaving group and cannot undergo this transformation, forcing de novo synthesis for each desired 6-substituted derivative [2]. The 6-bromo analog offers comparable reactivity but at substantially higher cost and with different reaction kinetics due to the altered C-Br bond strength and polarizability. This positions the 6-chloro compound as the cost-efficiency-optimized intermediate for parallel medicinal chemistry campaigns [3].

Medicinal Chemistry Late-Stage Functionalization Kinase Inhibitor Synthesis

Patent Validation Density: 17 Patent Citations Confirm Established Utility as a Key Intermediate vs. Less-Cited Analogs

The target compound is cited in 17 patent families according to PubChemLite and WIPO PATENTSCOPE data [1]. This citation count markedly exceeds that of closely related analogs: for example, 6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one and the 6-unsubstituted parent compound each appear in fewer than 5 patent families based on comparative substructure searches in PubChem [2]. The high patent density specifically reflects the compound's role as a demonstrated intermediate in kinase inhibitor (CDK, PDE, PI3K) and cannabinoid receptor modulator patent filings, rather than as a claimed active pharmaceutical ingredient per se. This provides procurement teams with a measurable, third-party-validated indicator of the compound's relevance to drug discovery pipelines.

Intellectual Property Drug Discovery Intermediates Patent Landscape Analysis

Class-Level CDK2 Inhibitory Potential: Pyrazolo[3,4-d]pyrimidin-4-one Scaffold Activity vs. Other Kinase Inhibitor Cores

While no direct IC50 data is publicly available for the 6-chloro compound itself against CDK2, structurally elaborated derivatives of the pyrazolo[3,4-d]pyrimidin-4-one scaffold have demonstrated potent CDK2 inhibition, with IC50 values as low as 1.60 μM (compound 1j) and 1.71 μM (compound 1e) in enzyme inhibition assays [1]. These compounds share the identical pyrazolo[3,4-d]pyrimidin-4-one core with the target compound, differing only at the 6-position where the chlorine is replaced by elaborated amine substituents. This class-level evidence indicates that the 6-chloro precursor provides access to a scaffold with demonstrated low-micromolar CDK2 inhibitory potential, whereas alternative heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidine, thieno[3,2-d]pyrimidine) exhibit different kinase selectivity profiles and may require entirely distinct synthetic routes . The antiproliferative activity of optimized pyrazolo[3,4-d]pyrimidin-4-ones has been shown to surpass that of etoposide (IC50 10.79–10.88 μM vs. 18.75 μM) in HCT116 colon cancer cells [1].

CDK2 Inhibition Oncology Kinase Inhibitor Scaffold

Physicochemical Differentiation: Chlorine-Driven Lipophilicity and Electronic Profile vs. 6-H, 6-CH3, and 6-Br Analogs

The chlorine substituent at position 6 modulates the compound's lipophilicity (XLogP3-AA = 2.1) and electronic character in a manner distinct from hydrogen, methyl, or bromine alternatives [1]. Chlorine provides a balanced combination of moderate electron-withdrawing inductive effect (Hammett σm = 0.37) and increased lipophilicity (π = 0.71) relative to hydrogen, without the excessive steric bulk or metabolic liability of bromine (σm = 0.39, π = 0.86) [2]. These computed properties position the 6-chloro compound as a favorable starting point for lead optimization: the chlorine contributes to target binding through halogen bonding interactions with kinase hinge regions while maintaining a molecular weight (246.65 g/mol) and lipophilicity within drug-like chemical space (congruent with Lipinski's Rule of Five) [1]. By contrast, the 6-bromo analog carries a higher molecular weight (MW ≈ 291 g/mol) and greater lipophilicity, both of which can adversely affect solubility and metabolic stability [2].

Physicochemical Properties Drug-Likeness Medicinal Chemistry Design

Optimal Procurement and Application Scenarios for 6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 6288-99-9)


Parallel Medicinal Chemistry Library Synthesis via SNAr Diversification at the C6 Position

The compound's primary value proposition is as a common intermediate for generating diverse 6-substituted pyrazolo[3,4-d]pyrimidin-4-one libraries. As demonstrated in patent WO 2000021926 A2 [1], the 6-chloro group undergoes SNAr with a broad range of amine nucleophiles (primary alkylamines, anilines, heterocyclic amines, N-substituted piperazines) to yield CDK inhibitor candidates. Procurement of this single intermediate (≥95% purity, available from Fujifilm Wako, Enamine, AKSci) enables the parallel synthesis of 50–200 analogs in a standard 96-well plate format, with typical reaction yields of 60–90% under microwave or thermal conditions. This scenario is directly supported by the 17 patent citations confirming the compound's established role in kinase inhibitor patent filings [2].

Kinase-Targeted Drug Discovery: CDK2, PDE, and PI3K Inhibitor Programs

Based on class-level evidence from the pyrazolo[3,4-d]pyrimidin-4-one scaffold, optimized derivatives demonstrate CDK2 IC50 values of 1.60–1.71 μM and antiproliferative activity surpassing etoposide in HCT116 cells (IC50 10.79–10.88 vs. 18.75 μM) [3]. The 6-chloro compound serves as the key precursor to these active analogs. Additional patent evidence links pyrazolo[3,4-d]pyrimidin-4-ones to phosphodiesterase (PDE9, PDE5) and PI3K inhibition, broadening the compound's relevance beyond CDK programs [1][2]. Research teams should procure the 6-chloro intermediate when establishing SAR programs targeting any of these kinase families, as the scaffold's privileged nature increases the probability of identifying potent hits.

Chemical Biology Probe Development Requiring a Synthetic Handle for Bioconjugation

The 6-chloro group provides a unique anchor point for introducing linkers (e.g., PEG-diamines, amino-alkynes, amino-biotin) via SNAr chemistry, enabling the generation of chemical biology probes (affinity chromatography ligands, fluorescent probes, PROTAC precursors) without altering the core pharmacophore [1][2]. This contrasts with 6-alkyl or 6-aryl analogs, which lack a displaceable group and would require protecting group strategies or total synthesis to achieve the same bioconjugation. The C-Cl bond's stability under physiological conditions further ensures that the intermediate itself is chemically tractable during storage and handling, with recommended storage at -20°C under inert atmosphere for long-term stability .

Antifungal Agrochemical Lead Generation (Emerging Application Area)

Recent literature on pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated moderate to high in vitro antifungal activities against phytopathogenic fungi, with structure-activity relationship studies indicating that the nature of the 6-substituent critically influences fungicidal potency [4]. While the 6-chloro compound itself has not been directly profiled in antifungal assays, its role as the synthetic gateway to diverse 6-substituted analogs positions it as a strategic starting material for agrochemical discovery programs. Procurement teams supporting crop protection research should consider this compound as a scaffold-diversification intermediate for generating novel fungicide candidates, particularly given the growing need for resistance-breaking chemistries.

Quote Request

Request a Quote for 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.